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Abstract
Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a

molecule of significant interest due to its remarkable protective properties and diverse

biological functions. It is found across a wide array of organisms, from bacteria and fungi to

invertebrates and plants, where it plays a crucial role in survival under extreme environmental

stress. This technical guide provides a comprehensive overview of the natural occurrence of

trehalose, its multifaceted biological roles, and detailed methodologies for its study. It is

intended to serve as a valuable resource for researchers in molecular biology, biotechnology,

and pharmacology, particularly those involved in drug development and formulation.

Natural Occurrence of Trehalose
Trehalose is synthesized by a vast range of organisms as a protective agent against various

environmental insults, including desiccation, extreme temperatures, osmotic stress, and

oxidative stress.[1][2] Notably, while prevalent in many life forms, trehalose is not synthesized

by mammals, although they possess the enzyme trehalase to hydrolyze it.[3] The accumulation

of trehalose is a key strategy for anhydrobiosis ("life without water"), allowing organisms to

withstand prolonged periods of dehydration.[4]
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Quantitative Data on Trehalose Concentration
The intracellular concentration of trehalose can vary significantly depending on the organism

and the presence of environmental stressors. Under normal conditions, trehalose levels are

often low, but they can increase dramatically upon stress induction. The following table

summarizes representative trehalose concentrations found in various organisms under different

conditions.
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Organism
Tissue/Cell
Type

Condition
Trehalose
Concentration

Reference(s)

Bacteria

Escherichia coli Whole cells
0.6 M NaCl

(osmotic stress)

326 mM

(intracellular)
[5]

Arthrobacter

aurescens
Whole cells No salt stress

~2 mM T6P

(precursor)
[6]

Fungi

Saccharomyces

cerevisiae

Exponential

phase cells

Heat shock

(42°C)

Marked increase

from very low

levels

[7]

Saccharomyces

cerevisiae

Exponential

phase cells

1 M NaCl

(osmotic stress)

55-65 mM

(intracellular)
[8]

Saccharomyces

cerevisiae
Stationary phase No stress

<1% to >25% of

cell dry weight
[9]

Candida albicans
Exponential

phase cells

Heat shock

(42°C)

Marked increase

from very low

levels

[10]

Aspergillus

fumigatus
Hyphae

Heat shock

(50°C, 1h)
~50-fold increase [4]

Pleurotus

ostreatus
Mycelia No stress (28°C) ~72.85 mg/g FW [11]

Pleurotus

ostreatus
Mycelia

Heat stress

(40°C)

~153.16 mg/g

FW
[11]

Insects

General Hemolymph Normal 5 to 50 mM [12]

Plants

Selaginella

lepidophylla

Dehydrated

tissue

Desiccation Up to 12.5% of

dry weight

[13]
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(Resurrection

Plant)

Biological Roles and Mechanisms of Action
Trehalose's unique physicochemical properties underpin its diverse biological functions, which

extend beyond simple energy storage.

Anhydrobiosis and Stress Protection
The most well-documented role of trehalose is its ability to protect cells and their components

from damage induced by environmental stress.

Desiccation and Freezing: During dehydration, trehalose is thought to replace water

molecules, forming hydrogen bonds with proteins and lipids. This "water replacement

hypothesis" suggests that trehalose maintains the native conformation of biomolecules and

the integrity of membranes in the absence of water.[14]

Vitrification: At high concentrations, trehalose can form a glassy, amorphous solid state

known as a "glass" or "vitrified state." This process of vitrification is believed to physically

entrap and protect cellular structures, slowing down degradative chemical reactions.[15]

Temperature Stress: Trehalose accumulation is a common response to both heat and cold

stress. It helps to stabilize proteins against thermal denaturation and prevents the fusion of

membranes at extreme temperatures.[10][16]

Oxidative Stress: Trehalose has been shown to protect cells from damage by reactive

oxygen species (ROS). It can act as a scavenger of free radicals, thereby reducing oxidative

damage to proteins and lipids.[17]

Protein and Membrane Stabilization
Trehalose is an exceptionally effective stabilizer of proteins and lipid membranes.

Protein Stabilization: Trehalose is preferentially excluded from the surface of proteins,

leading to a phenomenon known as "preferential hydration." This thermodynamically
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unfavorable exclusion forces the protein to remain in a more compact, folded state. It also

raises the denaturation temperature of proteins.[18][19][20]

Membrane Stabilization: Trehalose interacts with the polar head groups of phospholipids in

membranes, maintaining their proper spacing and preventing phase transitions from a liquid

crystalline to a gel state during dehydration or freezing. This preserves membrane fluidity

and prevents leakage upon rehydration.[21][22][23]

Carbon Source and Transport Sugar
In many organisms, trehalose serves as a readily available source of energy and carbon. In

insects, it is the primary sugar found in the hemolymph and is crucial for flight metabolism.[12]

[24]

Signaling Molecule
The precursor to trehalose, trehalose-6-phosphate (T6P), has emerged as a critical signaling

molecule in plants and yeast, linking cellular carbon status to growth and development.

Regulation of Glycolysis (Yeast): In Saccharomyces cerevisiae, T6P acts as a potent

allosteric inhibitor of hexokinase II, the first enzyme in the glycolytic pathway. This inhibition

prevents an uncontrolled influx of glucose into glycolysis, which could lead to a toxic

accumulation of sugar phosphates.[4][25]

Growth and Development (Plants): In plants like Arabidopsis thaliana, T6P levels correlate

with sucrose availability and regulate developmental processes such as flowering time and

root branching. It does so by inhibiting the energy-sensing kinase SnRK1 and potentially

activating the TOR kinase pathway, thereby promoting growth when sugar is abundant.[13]

[26][27][28]

Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional

analysis of trehalose.

Extraction of Trehalose
3.1.1. From Yeast and Fungal Cells
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This protocol is adapted for the extraction of trehalose from yeast and fungal mycelia.

Harvest Cells: Harvest approximately 30 mg of hyphae or 10^7 conidia by centrifugation.

Washing: Wash the cell pellet with ice-cold distilled water to remove external sugars and

centrifuge again.

Extraction: Resuspend the pellet in 1 mL of distilled water in a microcentrifuge tube.

Heat Lysis: Incubate the suspension at 95-98°C for 3.5 hours to lyse the cells and inactivate

degradative enzymes.[4]

Acidification and Neutralization: Add 1 M acetic acid and 0.2 M sodium acetate to the lysate.

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet

cell debris.

Collection: Carefully collect the supernatant, which contains the extracted trehalose, for

quantification.

3.1.2. From Insect Hemolymph

This protocol is designed for the extraction and preparation of trehalose from insect

hemolymph.

Hemolymph Collection: Collect 1-2 µL of hemolymph from larvae or adult insects.

Alkaline Heat Treatment: Add the hemolymph to 25 µL of 0.25 M Na2CO3 in a PCR tube and

incubate at 95°C for 2 hours. This step denatures proteins.[1]

Neutralization: Cool the sample to room temperature and add 8 µL of 1 M acetic acid to bring

the pH to approximately 5.2.

Buffering: Add 66 µL of 0.25 M sodium acetate (pH 5.2).

Clarification: Centrifuge the sample to pellet any precipitate. The supernatant is ready for

analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2897364/
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12054348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1.3. From Plant Tissues

This protocol is suitable for extracting trehalose from plant material.

Sample Preparation: Freeze 0.1 g of plant tissue in liquid nitrogen and grind to a fine powder

using a mortar and pestle.

Ethanol Extraction: Add the powdered tissue to 2 mL of 80% ethanol and boil for a few

minutes.[14]

Evaporation: Evaporate the ethanol extract at 60°C.

Resuspension and Sucrose Hydrolysis: Dissolve the residue in 5 mL of 5 mM H2SO4 and

heat in a boiling water bath for 60 minutes to hydrolyze any sucrose, which can interfere with

some quantification methods.

Neutralization and Clarification: Adjust the pH to 7.0, centrifuge at 10,000 x g for 10 minutes,

and filter the supernatant.

Final Preparation: Evaporate the solution and redissolve the residue in a known volume of

distilled water for analysis.

Quantification of Trehalose
3.2.1. Enzymatic Assay

This method relies on the specific hydrolysis of trehalose to glucose, which is then quantified.

Reaction Setup: In a 96-well plate, add 20 µL of the trehalose extract or standard.

Control: Prepare a parallel set of reactions without the addition of trehalase to measure pre-

existing glucose in the sample.

Trehalase Digestion: To the sample wells, add 0.05 U/mL of trehalase and incubate overnight

at 37°C.[4]

Glucose Quantification: Use a commercial glucose oxidase/peroxidase or

hexokinase/G6PDH-based assay kit to measure the amount of glucose in both the trehalase-
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treated and control wells.

Calculation: The concentration of trehalose is calculated from the difference in glucose

concentration between the trehalase-treated and control samples, accounting for the 1:2

molar ratio of trehalose to glucose.

3.2.2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates and quantifies trehalose based on its refractive index.

Instrumentation: Use an HPLC system equipped with a carbohydrate analysis column and a

refractive index detector.

Mobile Phase: A common mobile phase is an isocratic mixture of acetonitrile and water (e.g.,

85:15 v/v).[14]

Sample Injection: Inject a filtered aliquot of the trehalose extract.

Detection: Monitor the refractive index of the eluent. The retention time of trehalose should

be determined using a pure standard.

Quantification: Generate a standard curve by injecting known concentrations of trehalose

and use this to determine the concentration in the samples based on peak area.

Assessment of Protein Stability using Differential
Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a protein solution as it is heated, allowing for the

determination of its thermal stability.

Sample Preparation: Prepare solutions of the protein of interest (e.g., lysozyme or

myoglobin) with and without various concentrations of trehalose in a suitable buffer.

DSC Measurement: Place the protein solutions in hermetic aluminum pans and load them

into a differential scanning calorimeter.[9][18]

Temperature Program:
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Cool the samples at a rate of 30°C/min from 25°C to -130°C.

Heat the samples at a rate of 10°C/min to 98°C.

Data Analysis: Analyze the resulting thermogram to determine the denaturation temperature

(Td), which is the peak of the endothermic transition corresponding to protein unfolding. An

increase in Td in the presence of trehalose indicates stabilization.

Assessment of Membrane Integrity using a Liposome
Leakage Assay
This assay measures the ability of trehalose to prevent leakage from lipid vesicles (liposomes)

upon stress, such as dehydration-rehydration or freeze-thawing.

Liposome Preparation: Prepare liposomes encapsulating a self-quenching fluorescent dye,

such as calcein, at a high concentration.[21][23]

Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated

dye using size-exclusion chromatography.

Stress Application:

Divide the liposome suspension into control and experimental groups.

Add trehalose to the experimental group.

Subject the liposomes to the desired stress (e.g., freeze-drying followed by rehydration).

Fluorescence Measurement: Measure the fluorescence of the liposome suspensions before

and after the stress treatment using a fluorometer.

Data Analysis: Leakage of calcein from the liposomes results in its dilution and a

corresponding increase in fluorescence. The percentage of leakage can be calculated

relative to the maximum fluorescence achieved by lysing the liposomes with a detergent

(e.g., Triton X-100). A lower fluorescence increase in the trehalose-treated group indicates

membrane stabilization.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows related to trehalose.

Signaling Pathways

Regulation of Glycolysis in Yeast
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Regulation of yeast glycolysis by trehalose-6-phosphate.
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T6P Signaling in Arabidopsis
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Simplified T6P signaling network in Arabidopsis.

Experimental Workflows
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Workflow: Yeast Heat Shock Survival Assay

Start: Grow yeast cultures
(WT and trehalose-deficient mutant)

Split cultures into
control and pre-treatment groups

Pre-treatment:
Mild heat shock (e.g., 40°C for 1h)

Control:
Maintain at 28°C

Severe Heat Shock:
Expose all groups to 52.5°C for 5 min

Plate serial dilutions
on YPD agar

Incubate plates
at 30°C for 2-3 days

Count colonies and
calculate % survival

Click to download full resolution via product page

Experimental workflow for a yeast thermotolerance assay.
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Workflow: Liposome Leakage Assay for Cryoprotection

Prepare calcein-loaded
liposomes

Divide liposome suspension

Add Trehalose
(Cryoprotectant)

Add Buffer only
(Control)

Freeze-thaw cycle

Measure calcein fluorescence

Lyse liposomes with Triton X-100
(100% leakage control)

Calculate % leakage and
compare groups

Measure maximum fluorescence
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Workflow for assessing cryoprotection of membranes.
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Conclusion
Trehalose is a remarkably versatile molecule with profound implications for cellular survival and

regulation. Its ability to stabilize proteins and membranes under conditions of extreme stress

has made it a subject of intense research and a valuable component in various

biotechnological and pharmaceutical applications, including the preservation of biologics and

the development of artificial tears. Furthermore, the discovery of the signaling roles of its

precursor, T6P, has opened new avenues for understanding the intricate networks that govern

metabolism and development in organisms from yeast to plants. The methodologies and data

presented in this guide offer a robust framework for researchers to further explore the

fascinating biology of trehalose and harness its potential in scientific and therapeutic contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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